molecular formula C13H14N2O3 B094275 1-Phenyl-5-propylbarbituric acid CAS No. 19011-62-2

1-Phenyl-5-propylbarbituric acid

Cat. No.: B094275
CAS No.: 19011-62-2
M. Wt: 246.26 g/mol
InChI Key: RLYZEKMBXUILGY-UHFFFAOYSA-N
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Description

Structurally, it differs from classical barbiturates like phenobarbital (5-ethyl-5-phenylbarbituric acid) by the substitution of a propyl group instead of ethyl at position 5 and a methyl group at the 1-nitrogen . Its enantiomers, S-(+)- and R-(-)-1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), exhibit stereoselective pharmacokinetics and pharmacodynamics, with the R-(-)-enantiomer demonstrating anesthetic activity and the S-(+)-enantiomer inducing convulsions in rats .

Properties

CAS No.

19011-62-2

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-phenyl-5-propyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H14N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,14,16,18)

InChI Key

RLYZEKMBXUILGY-UHFFFAOYSA-N

SMILES

CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2

Canonical SMILES

CCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Barbituric Acid Derivatives

Structural Analogues and Physicochemical Properties

Barbiturates are differentiated by substituents at positions 1, 5, and occasionally 2 (e.g., thiopental). Key structural analogues of 1-phenyl-5-propylbarbituric acid include:

Compound Name Substituents (Position) pKa (H₂O) Key References
This compound 1-phenyl, 5-propyl ~7.6*
Phenobarbital 5-ethyl, 5-phenyl 7.48
Phenallymal (Alphenal) 5-allyl, 5-phenyl 7.40
Butalbital 5-allyl, 5-isobutyl N/A
Aprobarbital 5-allyl, 5-isopropyl N/A
Secobarbital 5-allyl, 5-(1-methylbutyl) N/A

*Estimated based on trends: Longer alkyl chains (e.g., propyl vs. ethyl) increase lipophilicity, which may elevate pKa slightly compared to phenobarbital (7.48) .

Key Observations :

  • Phenyl vs.
Pharmacological and Metabolic Profiles
Central Nervous System (CNS) Effects
  • This compound (MPPB) : The R-(-)-enantiomer induces anesthesia, while the S-(+)-enantiomer causes convulsions despite higher brain concentrations, suggesting receptor-specific stereoselectivity .
  • Phenallymal : Lacks detailed CNS data but is presumed to act similarly to intermediate-acting barbiturates like pentobarbital .
  • Butalbital: Used in combination with analgesics (e.g., acetaminophen) for tension headaches, indicating milder sedative effects compared to MPPB .
Metabolism and Elimination
  • MPPB : S-(+)-MPPB is metabolized faster than R-(-)-MPPB, with significant differences in liver, spleen, and fatty tissue distribution. This stereoselectivity is attributed to enzymatic preferences in oxidation or conjugation pathways .
  • Phenobarbital: Undergoes hepatic oxidation and has a long half-life (50–160 hours) due to low lipid solubility, contrasting with the shorter-acting MPPB .
  • Secobarbital : Rapidly metabolized via allyl group oxidation, leading to ultra-short action (15–40 minutes), highlighting the impact of unsaturated substituents on metabolic stability .

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